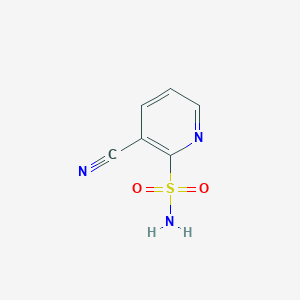

3-Cyanopyridine-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

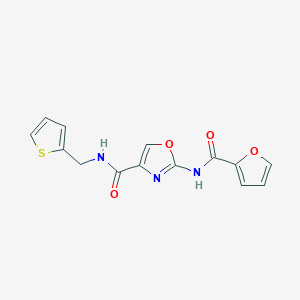

3-Cyanopyridine-2-sulfonamide is a chemical compound with the molecular formula C6H5N3O2S . It is a powder in physical form .

Synthesis Analysis

The synthesis of new pyridines with sulfonamide moiety has been reported . A novel quinoline-based dendrimer-like ionic liquid was synthesized and its catalytic performance was investigated in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .Molecular Structure Analysis

The molecular structure of 3-cyanopyridine includes principal inertial axes . The rotational spectrum of the ground vibrational state of 3-cyanopyridine was fit to a partial octic, single-state distorted-rotor Hamiltonian .Chemical Reactions Analysis

In the synthesis of new 3-cyanopyridines, Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .Physical And Chemical Properties Analysis

3-Cyanopyridine-2-sulfonamide has a molecular weight of 183.19 . More detailed physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Antiproliferative Activity

3-Cyanopyridines, including 3-Cyanopyridine-2-sulfonamide, have been reported to possess various pharmacological activities . In particular, they have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . The pyridine derivatives 5c and 5d (IC 50 =\u20091.46, 7.08 µM, respectively) were found to be particularly effective .

Synthesis of Derivatives

3-Cyanopyridine-2-sulfonamide can be used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . These derivatives are produced in good yields and their structures are confirmed based on elemental analysis and spectral data .

Biological Applications

The pyridine core, which is a key constituent in 3-Cyanopyridine-2-sulfonamide, has been shown to have a wide range of biological applications . These include antihypertensive, antipyretic, anti-inflammatory, and analgesic properties .

Cardiotonic Activity

Substituted cyanopyridines, including 3-Cyanopyridine-2-sulfonamide, have been found to have cardiotonic activity . This makes them potentially useful in the treatment of heart conditions .

Antimicrobial Activity

3-Cyanopyridine-2-sulfonamide has been reported to have antimicrobial activity . This suggests potential applications in the treatment of various bacterial and fungal infections .

Electrodeposition of Al Coatings

3-Cyanopyridine-2-sulfonamide can be used as an additive in the electrodeposition of Al coatings . The position of the substituent group on the pyridine ring can affect the properties of the resulting coatings .

Mécanisme D'action

Target of Action

Cyanopyridine derivatives have been reported to possess various pharmacological activities .

Biochemical Pathways

It’s worth noting that cyanopyridine derivatives have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Some cyanopyridine derivatives have shown promising antitumor activity against liver carcinoma cell line (hepg2) .

Safety and Hazards

Propriétés

IUPAC Name |

3-cyanopyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-4-5-2-1-3-9-6(5)12(8,10)11/h1-3H,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZCSINMDPLNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanopyridine-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2482034.png)

![N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide](/img/structure/B2482036.png)

![4-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2482037.png)

![1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2482038.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2482040.png)

![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2482043.png)

![4-(benzo[d]thiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide](/img/structure/B2482044.png)

![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-benzofuran](/img/structure/B2482050.png)